![molecular formula C13H23NO3 B2394612 9-Azabicyclo[3.3.1]nonane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl esteR, (3-exo)- CAS No. 934233-73-5](/img/structure/B2394612.png)
9-Azabicyclo[3.3.1]nonane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl esteR, (3-exo)-
Description
This compound is a bicyclic tertiary amine with a hydroxyl group at the 3-exo position and a tert-butoxycarbonyl (Boc) protecting group. Its IUPAC name reflects its stereochemistry (3-exo) and functionalization: the bicyclo[3.3.1]nonane scaffold contains a nitrogen atom (aza) at position 9, a hydroxyl group at position 3, and a Boc ester. The Boc group enhances solubility and stability, making it valuable in medicinal chemistry for peptide synthesis and drug intermediate applications . Its CAS number is 934233-73-5, and it is supplied by multiple vendors, often with >95% purity .
Properties
IUPAC Name |
tert-butyl (5R)-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-9-5-4-6-10(14)8-11(15)7-9/h9-11,15H,4-8H2,1-3H3/t9-,10?,11?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTYYYZFCWRSSG-KPPDAEKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1CC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CCCC1CC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: Medicine: The compound is being explored for its therapeutic properties in treating various diseases. Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Target Compound vs. Key Analogues
Key Observations :
- Heteroatom Substitution : The 3-oxa analogues (e.g., ) replace a carbon with oxygen, altering polarity and hydrogen-bonding capacity compared to the target compound .
- Functional Groups : The presence of a free carboxylic acid () or ethyl ester () at C3 modifies reactivity and solubility.
- Protecting Groups : Boc (tert-butyl) is common for amine protection, while benzyl () offers alternative stability in acidic conditions .
Physical and Chemical Properties
Thermal Stability and Reactivity
Solubility and Polarity
- The hydroxyl group in the target compound enhances water solubility compared to non-hydroxylated analogues (e.g., ).
- Dicarboxylic acid derivatives () exhibit higher polarity, suitable for aqueous-phase reactions .
Biological Activity
9-Azabicyclo[3.3.1]nonane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester, (3-exo)- is a bicyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is characterized by a unique structural framework that includes a nitrogen atom, contributing to its diverse pharmacological properties.
- Molecular Formula : CHNO
- Molecular Weight : 241.33 g/mol
- CAS Number : 934233-73-5
- Boiling Point : Predicted at approximately 359.8 ± 52.0 °C
- Density : 1.313 ± 0.06 g/cm³
- pKa : Approximately 7.39 ± 0.40
Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets, making it a subject of interest in pharmacological research.
The compound is believed to act through several mechanisms:
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission and potentially offering therapeutic effects in neurological disorders.
- Enzyme Inhibition : The structural features allow it to inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating conditions like hypertension or diabetes.
Research Findings
Recent studies have highlighted the following biological activities:
- Neuroprotective Effects : Research indicates that this compound exhibits neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's.
- Antimicrobial Activity : Preliminary data suggest that it may possess antimicrobial properties, making it a candidate for developing new antibiotics.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in various models, indicating potential applications in treating inflammatory diseases.
Case Study 1: Neuroprotection
A study conducted on animal models demonstrated that administration of the compound resulted in significant improvement in cognitive function following induced neurodegeneration. The results indicated a reduction in oxidative stress markers and preservation of neuronal integrity.
Case Study 2: Antimicrobial Efficacy
In vitro tests revealed that the compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be low, suggesting potent antimicrobial properties.
Data Table
Property | Value |
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Molecular Formula | CHNO |
Molecular Weight | 241.33 g/mol |
Boiling Point | 359.8 ± 52.0 °C |
Density | 1.313 ± 0.06 g/cm³ |
pKa | 7.39 ± 0.40 |
CAS Number | 934233-73-5 |
Q & A
Q. What are the common synthetic routes for preparing 9-Azabicyclo[3.3.1]nonane-9-carboxylic acid derivatives?
- Methodological Answer : Synthesis typically involves multi-step reactions. For the tert-butyl ester derivative, a base-catalyzed esterification using methyl chloroformate under anhydrous conditions is common, followed by purification via recrystallization or chromatography . Key reagents include triethylamine (to neutralize HCl byproducts) and lithium aluminum hydride for selective reductions of intermediate carbonyl groups . Temperature control (0–25°C) and solvent selection (e.g., dichloromethane) are critical for avoiding hydrolysis of the ester group .
Q. What spectroscopic techniques are used to characterize this compound and confirm its stereochemistry?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the tert-butyl group shows a singlet at ~1.4 ppm in ¹H NMR .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 271.31 g/mol for the tert-butyl ester derivative) .
- Infrared (IR) Spectroscopy : Detects functional groups like the ester carbonyl (C=O stretch at ~1720 cm⁻¹) and hydroxyl groups .
- X-ray Crystallography : Resolves absolute configuration, especially for enantiopure forms .
Q. What are the primary biological activities reported for this compound?
- Methodological Answer : The bicyclic scaffold with nitrogen and oxygen atoms shows potential neurotransmitter modulation. In vitro studies suggest interactions with GABA receptors due to structural similarity to neuroactive agents . The tert-butyl ester enhances metabolic stability, making it suitable for pharmacokinetic studies .
Advanced Research Questions
Q. How can enantiomeric purity be achieved for the (3-exo) stereoisomer?
- Methodological Answer :
- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer from a racemic mixture .
- Diastereomeric Crystallization : Form salts with chiral acids (e.g., tartaric acid) to separate enantiomers via differential solubility .
- Chiral Chromatography : Employ HPLC with chiral stationary phases (e.g., cellulose-based columns) for analytical or preparative-scale separation .
Q. How do structural modifications (e.g., tert-butyl ester vs. methyl ester) influence biological activity?
- Methodological Answer : Comparative studies show:
- Tert-butyl esters improve lipophilicity (logP ~2.5), enhancing blood-brain barrier penetration for neurological targets .
- Methyl esters are more prone to hydrolysis, limiting in vivo stability .
- Hydroxyl group positioning (3-exo vs. endo) affects hydrogen-bonding interactions with enzymes like oxidoreductases .
Q. How can in silico methods predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina simulate binding to target receptors (e.g., NMDA receptors) to prioritize analogs .
- QSAR Models : Use descriptors like polar surface area (PSA) and logD to predict absorption and clearance .
- MD Simulations : Assess stability in biological membranes using GROMACS, focusing on ester group interactions .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Purity Analysis : Verify compound purity (>98%) via HPLC to exclude impurities causing off-target effects .
- Functional Group Mapping : Compare substituent effects using analogs (e.g., 3-oxa vs. 7-aza derivatives) to isolate activity drivers .
- Assay Standardization : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability .
Key Methodological Takeaways
- Synthesis Optimization : Prioritize anhydrous conditions and low temperatures to preserve ester integrity .
- Enantiopurity : Combine enzymatic resolution with chiral chromatography for >99% enantiomeric excess .
- Biological Screening : Use orthogonal assays (e.g., radioligand binding and functional cAMP assays) to validate target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.